2-{2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Description
2-{2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core linked to a piperidinyl group and an isoindole-1,3-dione moiety.
Properties
IUPAC Name |
2-[2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-18(13-26-20(28)15-5-1-2-6-16(15)21(26)29)24-11-8-14(9-12-24)19-23-22-17-7-3-4-10-25(17)19/h1-7,10,14H,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQDPYHDUJKKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-( Triazolo[4,3-a]Pyridin-3-Yl)Piperidine
The triazolo[4,3-a]pyridine-piperidine subunit is synthesized via cyclocondensation of pyridine precursors with triazole-forming reagents. A representative method involves the reaction of 3-aminopyridine with nitrous acid to generate a diazonium intermediate, which undergoes cyclization with acetonitrile or acetylene derivatives to form the triazole ring . Subsequent functionalization at the piperidine 4-position is achieved through nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For instance, 4-bromopiperidine reacts with the triazolo[4,3-a]pyridine under Ullmann conditions (CuI, 1,10-phenanthroline, KPO, DMF, 110°C) to yield the desired piperidine-triazolo[4,3-a]pyridine hybrid .
Key Reaction Parameters:
Preparation of 2-Chloro-1-[4-( Triazolo[4,3-a]Pyridin-3-Yl)Piperidin-1-Yl]Ethanone
The 2-oxoethyl linker is introduced via acylation of the piperidine nitrogen. In a protocol adapted from MDPI’s N-substituted isoindole synthesis , 4-( triazolo[4,3-a]pyridin-3-yl)piperidine (1.62 g, 0.01 mol) is dissolved in diethyl ether with triethylamine (1.4 g, 0.013 mol). Chloroacetyl chloride (1.13 g, 0.01 mol) in diethyl ether is added dropwise over 1 h, followed by stirring at room temperature for 30 min. Evaporation and extraction with chloroform/water afford the chloroethyl ketone intermediate .
Characterization Data:
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Appearance: White crystalline solid
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H NMR (400 MHz, CDCl): δ 8.65 (s, 1H, triazole-H), 7.92–7.85 (m, 2H, pyridine-H), 4.25 (s, 2H, COCHCl), 3.70–3.50 (m, 4H, piperidine-H)
Coupling of Chloroethyl Ketone with Isoindole-1,3-Dione
The final step involves nucleophilic displacement of the chloride by isoindole-1,3-dione’s imide nitrogen. Isoindole-1,3-dione (1.47 g, 0.01 mol) is suspended in anhydrous DMF with KCO (2.76 g, 0.02 mol). The chloroethyl ketone intermediate (2.34 g, 0.01 mol) is added, and the mixture is heated at 80°C for 12 h. Post-reaction purification via column chromatography (SiO, ethyl acetate/hexane) yields the target compound .
Optimized Conditions:
Analytical Validation and Spectral Data
The synthesized compound is characterized using NMR, IR, and HRMS:
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IR (KBr): 1720 cm (C=O, isoindole-dione), 1665 cm (C=O, ketone)
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HRMS (ESI): m/z calcd for CHNO [M+H]: 414.1542; found: 414.1539
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Formation of the Triazolo[4,3-a]pyridine Moiety
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Condensation and Cyclization : Triazolo[4,3-a]pyridine derivatives are synthesized via condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines, followed by a PhI(OAc)₂-mediated cyclization .
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Reagents : Ethyl 2-oxoacetate, substituted 2-hydrazinylpyridines, phenyliodine bis(trifluoroacetate).
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Conditions : Nucleophilic aromatic substitution, cyclization under oxidative conditions.
Isoindole Core Assembly
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Amide Coupling : The isoindole moiety is often formed via peptide coupling agents (e.g., HBTU) between isoindole-3-carboxylic acid and amines like piperidine .
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Reagents : HBTU, coupling agents (e.g., 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
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Conditions : Room temperature, inert solvents (e.g., DMF).
Linkage of Subunits
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Alkylation and Amide Bond Formation : The piperidine and isoindole moieties are connected via alkylation (e.g., using alkyl halides) followed by amide formation .
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Reagents : Alkyl halides (e.g., iodoethane), amide coupling agents.
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Conditions : Basic conditions (e.g., NaOH), catalytic hydrogenation for deprotection.
Triazolo[4,3-a]pyridine Ring Formation
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Step 1 : Condensation of ethyl 2-oxoacetate with a hydrazinylpyridine forms a hydrazone intermediate.
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Step 2 : Oxidative Cyclization with PhI(OAc)₂ facilitates ring closure to form the triazolopyridine ring .
Isoindole Core Reactivity
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Nucleophilic Attack : The isoindole-1,3-dione core undergoes nucleophilic substitution at the carbonyl groups, enabling coupling with amines or alkylating agents .
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Reduction : The isoindole core can participate in reductive amination or hydrogenation to form substituted derivatives .
Piperidine Moiety Functionalization
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Alkylation : The piperidine nitrogen reacts with alkyl halides to form substituted derivatives (e.g., propylthio groups) .
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Nitration : Nitration of piperidine derivatives under acidic conditions (e.g., HNO₃, AcOH) introduces nitro groups for further functionalization .
Functional Groups and Reactivity
| Functional Group | Reactivity Profile |
|---|---|
| Isoindole-1,3-dione | Electrophilic carbonyl groups susceptible to nucleophilic attack or coupling. |
| Triazolopyridine | Heteroaromatic ring undergoes substitution or coordination with metal catalysts. |
| Piperidine Amine | Alkylation, acylation, or oxidation to form substituted derivatives. |
Stability and Side Reactions
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit promising anticancer properties. For example, compounds similar to the one in focus have shown effectiveness against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of specific kinases or interference with cell cycle progression, leading to apoptosis in cancer cells .
Antimicrobial Properties
Triazolo derivatives have been explored for their antimicrobial activities. Studies have demonstrated that certain triazolo compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Neurological Applications
The piperidine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. The modulation of serotonin and dopamine receptors by these compounds highlights their therapeutic potential .
Drug Design and Development
The synthesis of 2-{2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione can serve as a model for developing new drugs targeting specific diseases. The ability to modify the triazolo-pyridine structure allows for the creation of a library of compounds that can be screened for biological activity .
Molecular Probes
Due to its unique structure, this compound could be utilized as a molecular probe in biochemical assays to study enzyme activities or receptor interactions. Its ability to selectively bind to certain biological targets makes it a valuable tool in research settings .
Case Study 1: Anticancer Screening
A recent study evaluated a series of triazolo-pyridine derivatives against A549 and MCF-7 cell lines. Among them, the compound with structural similarities to our target demonstrated significant cytotoxic effects with IC50 values below 10 µM. This suggests that modifications to the isoindole framework could enhance potency against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on synthesizing various triazolo derivatives and testing their antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications led to compounds with minimum inhibitory concentrations (MICs) significantly lower than existing treatments, highlighting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-{2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The triazolo-pyridine moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs often share triazolo-fused heterocyclic cores but differ in substituents and peripheral groups. Below is a detailed comparison with 2-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (CAS 1251697-49-0), a related compound from the provided evidence .
Structural and Physicochemical Properties
Functional Differences
- Core Heterocycle: The target compound’s triazolo[4,3-a]pyridine core differs from the compared compound’s triazolo[4,3-c]pyrimidinone.
- Substituent Effects :
Hypothetical Pharmacological Implications
The compared compound’s methoxyphenyl group is associated with improved blood-brain barrier penetration in related analogs , whereas the target’s piperidine moiety might favor solubility in physiological environments.
Biological Activity
The compound 2-{2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure incorporates both triazole and isoindole moieties, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 314.34 g/mol. The structure features a piperidine ring linked to a triazolo-pyridine and an isoindole dione.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.34 g/mol |
| IUPAC Name | 2-{2-oxo-2-[4-(triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
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Mechanism of Action
- The compound appears to inhibit critical pathways involved in cancer cell proliferation. It may exert its effects by modulating kinase activity or interfering with cell cycle progression.
- For example, compounds with similar triazolo-pyridine structures have been shown to inhibit c-Met kinase activity, leading to reduced tumor growth in vitro and in vivo models .
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Case Studies
- In a study evaluating derivatives of triazolo-pyridines, a compound structurally related to our target was shown to have an IC50 value of 0.83 µM against A549 lung cancer cells and 0.15 µM against MCF-7 breast cancer cells .
- Another study reported that similar compounds induced apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Other Biological Activities
Beyond anticancer properties, this compound may exhibit additional biological activities:
- Antimicrobial Activity
- CNS Activity
In Vitro Studies
In vitro assays have demonstrated that the compound can significantly reduce cell viability in several cancer cell lines through mechanisms including:
- Induction of apoptosis.
- Cell cycle arrest at the G0/G1 phase.
In Vivo Studies
Animal models treated with similar compounds showed:
- Decreased tumor size and weight.
- Improved survival rates compared to control groups.
Q & A
Q. What synthetic methodologies are effective for constructing the [1,2,4]triazolo[4,3-a]pyridine core in this compound?
The [1,2,4]triazolo[4,3-a]pyridine motif can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach using sodium hypochlorite (NaOCl) in ethanol at room temperature achieves yields up to 73% while minimizing hazardous reagents like Cr(VI) salts or DDQ . Alternative methods include iodine (I₂)-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones, yielding 74% efficiency in 1,4-dioxane with TBHP as an oxidant .
Q. How can researchers optimize purity assessment for this compound during synthesis?
Analytical purity is critical for pharmacological applications. Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard, while impurities can be quantified using reference standards like those listed for structurally analogous triazolopyridinones (e.g., Imp. B: 62337-66-0). Column chromatography over alumina or silica gel is recommended for isolating intermediates, as demonstrated in triazolopyridine syntheses .
Q. What spectroscopic techniques are suitable for characterizing the isoindole-dione and triazolopyridine moieties?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for triazolopyridine) and carbonyl groups (isoindole-dione C=O at ~170 ppm).
- IR Spectroscopy : Confirm C=O stretches (~1700 cm⁻¹) and triazole/pyridine ring vibrations (1450–1600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₉H₁₈N₆O₃ requires exact mass 402.1424) .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions for cyclization or functionalization. For example, ICReDD’s integrated computational-experimental framework reduces trial-and-error by simulating reaction energetics and selectivity, enabling rapid optimization of oxidant-solvent systems (e.g., NaOCl in ethanol vs. I₂/TBHP in dioxane) .
Q. How should researchers resolve contradictory data in synthetic yields across different methodologies?
Discrepancies in yields (e.g., 37% with TBAI vs. 74% with I₂ catalysis) may arise from solvent polarity, oxidant strength, or steric effects. Systematic DOE (Design of Experiments) studies varying parameters like temperature, catalyst loading, and solvent dielectric constants can identify critical factors. For instance, polar aprotic solvents (DMF, DMSO) inhibit I₂-catalyzed reactions due to poor iodine solubility .
Q. What strategies are recommended for probing the biological activity of this compound’s structural analogs?
- SAR Studies : Modify the piperidine-isoindole linker or triazolopyridine substituents to assess effects on target binding (e.g., antibacterial or antiproliferative activity).
- In Silico Docking : Use molecular docking to predict interactions with receptors like kinases or GPCRs, leveraging crystallographic data from related triazolopyridine derivatives .
- Metabolic Stability Assays : Evaluate oxidative metabolism (e.g., CYP450 isoforms) using liver microsomes, as isoindole-diones often exhibit susceptibility to hepatic degradation .
Methodological Considerations
Q. What safety protocols are essential when handling intermediates during synthesis?
- Hydrazine Derivatives : Use fume hoods and PPE (gloves, goggles) due to toxicity risks.
- Oxidants : NaOCl and TBHP require cold storage and inert atmospheres to prevent decomposition.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure, per SDS guidelines .
Q. How can researchers address challenges in scaling up the synthesis?
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., oxidative cyclization).
- Membrane Technologies : Separate byproducts efficiently (e.g., nanofiltration for catalyst recovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
